molecular formula C19H11FN2O3S B2596226 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide CAS No. 477545-98-5

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2596226
CAS No.: 477545-98-5
M. Wt: 366.37
InChI Key: UVTTVJFSGSEUOR-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of fluorophenyl, thiazole, and chromene groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 4-fluorophenacyl bromide with thioamides under Hantzsch thiazole synthesis conditions. This reaction is facilitated by the presence of a green solvent such as ethanol . The reaction conditions include moderate temperatures and the use of catalysts to enhance the yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed:

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison: N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of fluorophenyl, thiazole, and chromene groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial and anticancer activities, making it a promising candidate for further research and development .

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FN2O3S/c20-12-7-5-11(6-8-12)14-10-26-19(21-14)22-18(24)17-9-15(23)13-3-1-2-4-16(13)25-17/h1-10H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTTVJFSGSEUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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